Technical Whitepaper: Isoleucine Allyl Ester in Peptide Synthesis and Medicinal Chemistry
Technical Whitepaper: Isoleucine Allyl Ester in Peptide Synthesis and Medicinal Chemistry
Topic: Isoleucine Allyl Ester: Chemical Properties, Synthesis, and Applications in Peptide Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoleucine allyl ester (Ile-OAll), particularly in its stable p-toluenesulfonate (TosOH) salt form, represents a critical orthogonal protecting group strategy in modern peptide synthesis and peptidomimetic drug development.[1] Unlike standard alkyl esters (methyl, ethyl) or acid-labile groups (t-butyl), the allyl ester provides a unique chemical handle that is stable to both acidic (TFA/HCl) and basic (piperidine) conditions used in Boc and Fmoc chemistries.[1] Its selective cleavage via palladium-catalyzed allyl transfer allows for precise on-resin modifications, including head-to-tail cyclizations and side-chain derivatizations.[1] This guide details the physicochemical properties, synthesis protocols, and mechanistic applications of L-Isoleucine allyl ester.
Chemical Identity & Structural Analysis[2]
The compound most frequently utilized in research is L-Isoleucine allyl ester p-toluenesulfonate .[1] The formation of the tosylate salt is essential for converting the waxy or liquid free base ester into a stable, crystalline solid that is non-hygroscopic and easy to handle.
Structural Components[1][2][3]
-
Chiral Center: L-Isoleucine contains two chiral centers (
-carbon and -carbon).[1] The esterification process must preserve the stereochemical integrity of the (2S,3S) configuration. -
Allyl Moiety: The allyl group (
) serves as the carboxyl protecting group.[1] Its olefinic character is responsible for its unique reactivity with Palladium(0).[1] -
Counterion: The p-toluenesulfonate (tosylate) anion provides crystallinity and stability, preventing the amine from attacking the ester (diketopiperazine formation) during storage.
Chemical Descriptors
| Property | Specification |
| IUPAC Name | (2S,3S)-1-(Allyloxy)-3-methyl-1-oxopentan-2-aminium 4-methylbenzenesulfonate |
| Common Name | L-Isoleucine allyl ester p-toluenesulfonate |
| Synonyms | H-Ile-OAll[1][2][3]·TosOH; L-Ile-OAll·pTsOH |
| CAS Number | 88224-05-9 (Isoleucine analog); Note: 88224-03-7 refers to Leucine |
| Molecular Formula | |
| Molecular Weight | 343.44 g/mol (Salt); 171.24 g/mol (Free Base) |
| SMILES |
Physicochemical Properties[1][2][7][8][9][10]
Understanding the physical behavior of Ile-OAll·TosOH is vital for experimental design, particularly regarding solubility during coupling reactions and shelf-life stability.
| Parameter | Data / Observation |
| Appearance | White to off-white crystalline powder |
| Melting Point | 118 – 122 °C |
| Solubility (High) | Methanol, DMF, DMSO, Dichloromethane (DCM) |
| Solubility (Low) | Diethyl ether, Hexanes (used for precipitation) |
| Hygroscopicity | Low (due to Tosylate salt formation) |
| Optical Rotation | |
| Storage Conditions | 0 – 8 °C; Desiccate to prevent hydrolysis |
Synthesis Protocol: Direct Esterification[1]
The industrial and laboratory standard for synthesizing amino acid allyl esters is Fisher Esterification driven by azeotropic water removal. The use of p-toluenesulfonic acid serves a dual purpose: it acts as the acid catalyst and the salt-forming agent for the product.
Reaction Logic
The reaction equilibrium is shifted toward the ester by the continuous removal of water. Benzene or Toluene is used as the entrainer in a Dean-Stark apparatus.
Step-by-Step Methodology
-
Reagents:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reflux: Combine all reagents in the flask. Heat to reflux (~110°C for toluene).[1] Water will co-distill with the solvent and separate in the trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). The solution should become clear.
-
Isolation:
-
Cool the mixture to room temperature.
-
Add Diethyl Ether (~200 mL) to the reaction mixture. The product, being insoluble in ether, will precipitate as a white solid.
-
Alternative: If no precipitate forms, evaporate the solvent in vacuo to an oil, then triturate with cold ether/hexane.
-
-
Purification: Filter the solid and recrystallize from Methanol/Ether or Ethyl Acetate/Hexane to ensure removal of excess TosOH.
-
Yield: Typical yields range from 85–95%.
Figure 1: Synthesis workflow for L-Isoleucine Allyl Ester Tosylate via azeotropic esterification.
Orthogonal Protection: The "Why" and "How"
In peptide chemistry, orthogonality refers to the ability to deprotect one functional group without affecting others. Isoleucine allyl ester is crucial because it constitutes a "third dimension" of protection, distinct from acid-labile (Boc/tBu) and base-labile (Fmoc) groups.[1]
Comparative Stability Table
| Condition | Fmoc Group | Boc/tBu Group | Allyl Ester (OAll) |
| 50% TFA (Acid) | Stable | Cleaved | Stable |
| 20% Piperidine (Base) | Cleaved | Stable | Stable |
| Pd(PPh3)4 (Metal) | Stable | Stable | Cleaved |
Strategic Applications
-
Head-to-Tail Cyclization: The C-terminal allyl ester can be removed selectively while the N-terminal Fmoc is still in place (or vice versa), allowing for controlled cyclization on-resin or in solution.[1]
-
Glycopeptide Synthesis: Allyl esters are compatible with the sensitive glycosidic bonds often found in modified isoleucine residues.
-
Side-Chain Anchoring: In solid-phase synthesis, the allyl ester can protect the
-carboxyl while the side chain is anchored to the resin (via Asp/Glu), though this is less relevant for Isoleucine which lacks a reactive side chain.
Deprotection Methodology: Palladium Catalysis[1][11][12][13][14]
The cleavage of the allyl ester is a mild process mediated by Palladium(0).[4][5] It proceeds via a
Mechanism
-
Oxidative Addition: Pd(0) inserts into the allylic C-O bond.
-
Ionization: The carboxylate leaves, forming a cationic
-allyl Pd complex. -
Nucleophilic Attack: A scavenger (e.g., Phenylsilane, Morpholine, Dimedone) attacks the allyl ligand, regenerating Pd(0) and releasing the free carboxylate.
Standard Deprotection Protocol (Solid Phase)
This protocol assumes the peptide containing Ile-OAll is attached to the resin or in solution.[1]
-
Catalyst Preparation: Dissolve
(0.1 eq) in dry DCM under Argon. Note: The catalyst must be bright yellow. Black/brown indicates oxidation.[1] -
Scavenger Addition: Add Phenylsilane (
, 10–20 eq) or Morpholine.[1] Phenylsilane is preferred as it is neutral and highly efficient. -
Reaction: Agitate the resin/solution with the mixture for 2 x 30 minutes at room temperature.
-
Washing: Wash the resin extensively with DCM, DMF, and a chelating wash (0.02 M sodium diethyldithiocarbamate in DMF) to remove residual palladium, which can stain the resin and interfere with subsequent steps.
Figure 2: Catalytic cycle of Palladium-mediated allyl ester deprotection.[1]
Applications in Drug Development[3][7][9][15][16]
Cyclic Peptides
Isoleucine is a bulky, hydrophobic residue often found in bioactive macrocycles (e.g., antimicrobial peptides).[1] Using Ile-OAll allows the synthesis of the linear precursor with the C-terminus protected. Once the chain is complete, the allyl group is removed selectively to permit cyclization with the N-terminus.
Prodrug Design
While less common than simple alkyl esters, allyl esters have been explored as precursors in the synthesis of prodrugs. However, due to the specific requirement of Palladium for cleavage, they are rarely used as the final prodrug form in vivo, but rather as a critical intermediate in the synthesis of complex pharmaceutical ingredients (APIs).
Safety & Storage
-
Toxicity: The tosylate salt is generally considered low toxicity compared to the free allyl alcohol (which is toxic and a lachrymator). However, standard PPE (gloves, goggles) is required.[1]
-
Palladium Residues: Special care must be taken to remove Pd traces from final drug candidates, as heavy metals are strictly regulated (ICH Q3D guidelines).[1]
-
Storage: Store at +2°C to +8°C. Keep desiccant in the container. The salt is stable for years if kept dry.
References
-
PubChem. (n.d.).[1] L-Isoleucine, N-allyloxycarbonyl-, dodecyl ester | C22H41NO4.[1][2] National Library of Medicine. Retrieved from [Link][1]
-
Gomez-Martinez, P., et al. (1999).[1] Palladium-labile protecting groups in peptide synthesis. Journal of the Chemical Society.
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.
-
LookChem. (n.d.). L-Isoleucine allyl ester p-toluenesulfonate salt Properties and Suppliers. Retrieved from [Link][1]
Sources
- 1. L-Isoleucine (CAS 73-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. l-Isoleucine, N-allyloxycarbonyl-, dodecyl ester | C22H41NO4 | CID 6424614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Isoleucine allyl ester p-toluenesulfonate salt, CasNo.88224-05-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
